molecular formula C19H30N2O4 B15149381 N-(3-butoxypropyl)-N'-(4-methoxybenzyl)butanediamide

N-(3-butoxypropyl)-N'-(4-methoxybenzyl)butanediamide

Cat. No.: B15149381
M. Wt: 350.5 g/mol
InChI Key: NJOHQPMEBWNXKS-UHFFFAOYSA-N
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Description

N-(3-butoxypropyl)-N’-(4-methoxybenzyl)butanediamide is an organic compound that belongs to the class of amides Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-butoxypropyl)-N’-(4-methoxybenzyl)butanediamide typically involves the reaction of butanediamine with 3-butoxypropyl chloride and 4-methoxybenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:

  • Temperature: 50-80°C
  • Solvent: Anhydrous ethanol or methanol
  • Reaction time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-butoxypropyl)-N’-(4-methoxybenzyl)butanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted amides or ethers.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a ligand in biochemical assays or as a building block for bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Used in the production of specialty chemicals, polymers, or as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of N-(3-butoxypropyl)-N’-(4-methoxybenzyl)butanediamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of enzymatic reactions, binding to receptor sites, or altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-butoxypropyl)-N’-(4-methoxybenzyl)ethanediamide
  • N-(3-butoxypropyl)-N’-(4-methoxybenzyl)hexanediamide
  • N-(3-butoxypropyl)-N’-(4-methoxybenzyl)octanediamide

Uniqueness

N-(3-butoxypropyl)-N’-(4-methoxybenzyl)butanediamide is unique due to its specific combination of functional groups, which may confer distinct chemical and physical properties. These properties could include solubility, reactivity, and biological activity, making it suitable for specific applications that similar compounds may not fulfill.

Properties

Molecular Formula

C19H30N2O4

Molecular Weight

350.5 g/mol

IUPAC Name

N-(3-butoxypropyl)-N'-[(4-methoxyphenyl)methyl]butanediamide

InChI

InChI=1S/C19H30N2O4/c1-3-4-13-25-14-5-12-20-18(22)10-11-19(23)21-15-16-6-8-17(24-2)9-7-16/h6-9H,3-5,10-15H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

NJOHQPMEBWNXKS-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCCNC(=O)CCC(=O)NCC1=CC=C(C=C1)OC

Origin of Product

United States

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